4-[Bis(2-hexyloctyl)amino]benzaldehyde
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Overview
Description
4-[Bis(2-hexyloctyl)amino]benzaldehyde is an organic compound with the molecular formula C32H55NO It is a derivative of benzaldehyde, where the hydrogen atoms on the nitrogen are replaced by two 2-hexyloctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hexyloctyl)amino]benzaldehyde typically involves the reaction of benzaldehyde with bis(2-hexyloctyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hexyloctyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 4-[Bis(2-hexyloctyl)amino]benzoic acid.
Reduction: Formation of 4-[Bis(2-hexyloctyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[Bis(2-hexyloctyl)amino]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[Bis(2-hexyloctyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
- 4-[Bis(2-acetyloxy)ethyl]amino]benzaldehyde
Comparison
4-[Bis(2-hexyloctyl)amino]benzaldehyde is unique due to its long alkyl chains, which impart distinct chemical and physical properties compared to similar compounds. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
217655-10-2 |
---|---|
Molecular Formula |
C35H63NO |
Molecular Weight |
513.9 g/mol |
IUPAC Name |
4-[bis(2-hexyloctyl)amino]benzaldehyde |
InChI |
InChI=1S/C35H63NO/c1-5-9-13-17-21-32(22-18-14-10-6-2)29-36(35-27-25-34(31-37)26-28-35)30-33(23-19-15-11-7-3)24-20-16-12-8-4/h25-28,31-33H,5-24,29-30H2,1-4H3 |
InChI Key |
HYFQIELRJGNJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)CN(CC(CCCCCC)CCCCCC)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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